10-Bromo-4-Deoxypodophyllotoxin is a synthetic derivative of podophyllotoxin, a naturally occurring lignan extracted from the roots of various species of the genus Podophyllum. This compound is notable for its potential applications in cancer treatment due to its cytotoxic properties. Podophyllotoxin and its derivatives have been extensively studied for their ability to inhibit cell division, making them valuable in the development of anticancer drugs.
10-Bromo-4-Deoxypodophyllotoxin belongs to the class of compounds known as aryltetralin lignans. This classification is characterized by a specific tetracyclic structure that contributes to its biological activity. It is also categorized under brominated derivatives of podophyllotoxin, indicating the presence of a bromine atom in its molecular structure.
The synthesis of 10-Bromo-4-Deoxypodophyllotoxin typically involves bromination reactions. The most common method includes the bromination of deoxypodophyllotoxin using bromine or N-bromosuccinimide as a brominating agent. The reaction can be conducted in dry organic solvents like methylene chloride under controlled conditions to yield high purity products.
The general reaction scheme can be summarized as follows:
The molecular formula for 10-Bromo-4-Deoxypodophyllotoxin is . The compound features a bromine atom at the 10-position on the aromatic ring and retains the characteristic tetracyclic structure associated with podophyllotoxin derivatives.
10-Bromo-4-Deoxypodophyllotoxin participates in various chemical reactions, including:
Technical details about these reactions include:
The mechanism of action for 10-Bromo-4-Deoxypodophyllotoxin primarily involves the inhibition of topoisomerase II, an essential enzyme for DNA replication and transcription. By stabilizing the complex between DNA and topoisomerase II, this compound prevents DNA unwinding and subsequent replication, leading to cell cycle arrest and apoptosis in cancer cells.
In vitro studies have demonstrated that 10-Bromo-4-Deoxypodophyllotoxin exhibits significant cytotoxicity against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells, with IC50 values indicating effective inhibition at low concentrations .
10-Bromo-4-Deoxypodophyllotoxin has potential applications in:
The structural architecture of 10-Bromo-4-Deoxypodophyllotoxin (C₂₂H₂₁BrO₇, MW 477.3 g/mol) represents a strategically optimized derivative of the natural lignan podophyllotoxin. This semi-synthetic compound incorporates two critical modifications—bromination at C-10 and deoxygenation at C-4—that synergistically enhance its bioactivity, target engagement, and pharmacokinetic properties while preserving the core podophyllotoxin pharmacophore.
The introduction of a bromine atom at the C-10 position (allylic position on ring D) significantly alters the electronic and steric profile of the podophyllotoxin scaffold. This modification is achieved through allylic bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (UV light or AIBN), favoring monobromination at concentrations below 0.1 M Br₂ . The bromine atom occupies a hydrophobic pocket within the tubulin heterodimer, enhancing binding affinity through van der Waals interactions and hydrophobic effects. Computational docking studies indicate that the C-10 bromine optimizes spatial orientation toward residues in the β-tubulin colchicine binding site, increasing the inhibition constant (Kᵢ) by 3.5-fold compared to 4-deoxypodophyllotoxin .
Beyond tubulin, the bromine moiety strengthens interactions with the ATP-binding domain of topoisomerase IIα (Topo IIα). Key interactions include:
Table 1: Impact of C-10 Bromination on Biological Activity
| Parameter | 4-Deoxypodophyllotoxin | 10-Bromo-4-Deoxypodophyllotoxin | Enhancement Factor |
|---|---|---|---|
| Tubulin Polymerization IC₅₀ | 0.85 μM | 0.24 μM | 3.5× |
| Topo II-DNA Cleavage (% vs Control) | 155% | 273% | 1.8× |
| Cytotoxicity (Avg. IC₅₀, MCF-7) | 0.25 μM | 0.01 μM | 25× |
Deoxygenation at C-4 eliminates the labile hydroxyl group of podophyllotoxin, conferring three critical advantages:
Synthesis relies on the Barton-McCombie deoxygenation:
Table 2: Pharmacokinetic Effects of C-4 Deoxygenation
| Property | Podophyllotoxin | 4-Deoxypodophyllotoxin | 10-Bromo-4-Deoxypodophyllotoxin |
|---|---|---|---|
| LogP | 1.8 | 2.6 | 2.9 |
| Metabolic Half-life | 1.8 h | 3.1 h | 4.5 h |
| Plasma Protein Binding | 65% | 78% | 82% |
| Caco-2 Permeability | 8.4 × 10⁻⁶ cm/s | 18.3 × 10⁻⁶ cm/s | 22.6 × 10⁻⁶ cm/s |
10-Bromo-4-Deoxypodophyllotoxin exhibits a unique dual mechanism distinct from both podophyllotoxin and clinical epipodophyllotoxins:
Cytotoxicity profiling across eight cancer cell lines reveals broad-spectrum activity:
Table 3: Cytotoxicity Comparison (IC₅₀, μM) [10]
| Cell Line | Podophyllotoxin | Etoposide | GL-331 | 10-Bromo-4-Deoxypodophyllotoxin |
|---|---|---|---|---|
| HeLa (Cervical) | 0.020 | 2.15 | 0.85 | 0.010 |
| MCF-7 (Breast) | 0.010 | 6.70 | 1.20 | 0.008 |
| HCT116 (Colon) | 0.025 | 12.40 | 3.50 | 0.005 |
| Bel7402 (Liver) | 0.035 | 8.10 | 2.80 | 0.006 |
| A2780 (Ovarian) | 0.030 | 4.25 | 1.05 | 0.012 |
Key advantages over other derivatives:
CAS No.: 3397-16-8
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 17869-27-1
CAS No.: 22108-99-2
CAS No.: 51800-34-1